molecular formula C11H14O2 B1584358 Ethyl 2,6-dimethylbenzoate CAS No. 36596-67-5

Ethyl 2,6-dimethylbenzoate

Cat. No. B1584358
CAS RN: 36596-67-5
M. Wt: 178.23 g/mol
InChI Key: NBBSIMLSNFENNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05059614

Procedure details

17 g of 2,6-dimethyl benzoic acid ethyl ester (0.095 mole) dissolved in 50 ml of ethyl ether are added dropwise as a function of the vigor of reflux to a suspension of 3.72 g (0.095 mole) of LiAlH4 in 100 ml of ether. When the addition is complete, the mixture is heated at reflux for 2h and left to stand overnight. Excess hydride is decomposed by the gradual addition of water (while cooling the flask in an ice-water bath), then 10% HCl. After the usual work-up, the product is crystallized from petroleum ether. 10 g of product are obtained. M.p.=84°. Yield 77.5%.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
77.5%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:12])C.[H-].[H-].[H-].[H-].[Li+].[Al+3].[H-].Cl>C(OCC)C.O>[CH3:12][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]([CH3:11])[C:5]=1[CH2:4][OH:3] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C)OC(C1=C(C=CC=C1C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.72 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise as a function of the vigor
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
After the usual work-up, the product is crystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(CO)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 77.5%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.